molecular formula C23H23N3O5S B5567418 N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide

N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B5567418
M. Wt: 453.5 g/mol
InChI Key: SWRSVGQUNPLKDV-LFVJCYFKSA-N
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Description

N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.13584202 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity Studies

Research has been conducted on the synthesis of new benzenesulfonamides derivatives and their bioactivity studies. For instance, a series of new benzenesulfonamides was synthesized, highlighting their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. These compounds showed interesting cytotoxic activities which may be crucial for further anti-tumor activity studies, and some of these sulfonamides strongly inhibited both human cytosolic isoforms of carbonic anhydrase I and II (Gul et al., 2016).

Photodynamic Therapy Applications

Compounds containing benzenesulfonamide derivative groups have been investigated for their photophysical and photochemical properties, particularly in the context of photodynamic therapy for cancer treatment. New zinc phthalocyanines substituted with benzenesulfonamide derivative groups were synthesized, showing high singlet oxygen quantum yield and good fluorescence properties, marking them as promising candidates for Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).

Structural Analysis and Characterization

Several studies focus on the structural analysis and characterization of N-acylhydrazone derivatives and related compounds. For example, the crystal structures and Hirshfeld surface analysis of five N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives were investigated, revealing similar conformations and hydrogen-bonding patterns across different structures. These analyses contribute to a deeper understanding of the molecular interactions and structural stability of these compounds (Purandara et al., 2018).

Carbonic Anhydrase Inhibitory Effects

Another area of application is the exploration of carbonic anhydrase inhibitory effects. Compounds synthesized from benzenesulfonamide derivatives have been tested for their inhibitory effects against carbonic anhydrase isoenzymes, with some derivatives showing potent inhibition. This suggests potential for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-30-20-14-12-19(13-15-20)26(32(28,29)21-9-4-3-5-10-21)17-23(27)25-24-16-18-8-6-7-11-22(18)31-2/h3-16H,17H2,1-2H3,(H,25,27)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRSVGQUNPLKDV-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.